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molecular formula C10H19NOS B2628355 N-Cyclohexylidene-2-methylpropane-2-sulfinamide CAS No. 729559-16-4

N-Cyclohexylidene-2-methylpropane-2-sulfinamide

Cat. No. B2628355
M. Wt: 201.33
InChI Key: DELUBRHLPUTXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816326B2

Procedure details

Titanium tetraethoxide (2 eq, 3.56 mL, d 1.088) was added to a solution of cyclohexanone (1.2 eq, 1.0 g, 1.05 mL, d 0.947) in 20 mL of dry THF under nitrogen atmosphere. After 5 min, (S)-t-butanesulfinamide (1200-A, 1.028 g) in 10 mL of THF was added dropwise. The mixture was heated to 60° C. overnight. The reaction mixture was poured into an equal volume of aqueous saturated sodium bicarbonate solution with rapid stirring and immediately filtered through celite. The filter cake was washed with ethyl acetate (50 mL). The layers in the filtrate were separated and the aqueous layer was extracted with ethyl acetate (30 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was chromatographed on silica gel (gradient:ether/hexanes; 1:9 to 1.1) to afford the product 1200-B (1.3 g; 76%) as a colorless oil. The product was kept under inert atmosphere at −20° C.
Quantity
1.028 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Titanium tetraethoxide
Quantity
3.56 mL
Type
catalyst
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([S@@:12]([NH2:14])=[O:13])([CH3:11])([CH3:10])[CH3:9].C(=O)(O)[O-].[Na+]>C1COCC1.[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]>[C:1]1(=[N:14][S:12]([C:8]([CH3:11])([CH3:10])[CH3:9])=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.028 g
Type
reactant
Smiles
C(C)(C)(C)[S@](=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
1.05 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Titanium tetraethoxide
Quantity
3.56 mL
Type
catalyst
Smiles
[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
immediately filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
The layers in the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (gradient:ether/hexanes; 1:9 to 1.1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CCCCC1)=NS(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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